2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a triazolopyridinone derivative characterized by two key substituents: a (4-methoxyphenyl)methyl group at position 2 and a piperidine-1-sulfonyl moiety at position 6. The core [1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is a bicyclic heteroaromatic system known for its pharmacological versatility, including applications in CNS disorders, antimalarial agents, and agrochemicals .
- Microwave-assisted alkylation (e.g., Trazodone derivatives) .
- Mechanochemical coupling (e.g., using potassium carbonate and phase-transfer catalysts) .
- Sulfonylation reactions (e.g., antimalarial sulfonamide derivatives) .
The 4-methoxybenzyl group may enhance lipophilicity and modulate receptor binding, while the piperidine sulfonamide moiety could influence solubility and target engagement, as seen in related antimalarial compounds .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-27-16-7-5-15(6-8-16)13-23-19(24)22-14-17(9-10-18(22)20-23)28(25,26)21-11-3-2-4-12-21/h5-10,14H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHKAYQKFIGPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Formation of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Substituents
Compounds bearing sulfonamide groups on the triazolopyridinone core exhibit diverse biological activities depending on substituent positioning and ring size:
Key Observations :
- Positional Effects : Sulfonamide placement at position 6 (target compound) vs. 8 (antimalarial compound) impacts steric accessibility and activity .
- Ring Size : Piperidine (6-membered) vs. azepane (7-membered) sulfonamides may alter pharmacokinetic properties due to conformational flexibility .
Trazodone and CNS-Active Derivatives
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one) is a clinically used antidepressant with a piperazine-propyl substituent at position 2 . Unlike the target compound’s sulfonamide and methoxybenzyl groups, Trazodone’s extended alkyl chain and piperazine moiety facilitate serotonin reuptake inhibition (SARI activity) .
| Property | Target Compound | Trazodone |
|---|---|---|
| Substituent (Position 2) | 4-Methoxybenzyl | 3-(Piperazine-propyl) |
| Position 6 | Piperidine sulfonamide | Unsubstituted |
| Molecular Weight | 389.4 (calculated) | 408.3 (reported) |
| Application | Undefined (research) | Antidepressant (SARI) |
Functional Implications :
- The 4-methoxybenzyl group in the target compound may confer distinct receptor selectivity compared to Trazodone’s piperazine-propyl chain.
Herbicidal Triazolopyridinones
Triazolopyridinones like azafenidin and flumetsulam feature bulky aryl and sulfonamide substituents for herbicidal activity :
| Compound | Substituents | Application |
|---|---|---|
| Azafenidin | 2-(2,4-Dichloro-5-prop-2-ynoxyphenyl), tetrahydro core | Pre-emergence herbicide |
| Target Compound | 2-(4-Methoxybenzyl), 6-piperidine sulfonamide | Research compound |
Structural Contrasts :
- Electron-Withdrawing Groups : Azafenidin’s chloro and alkynyloxy groups enhance herbicidal potency, whereas the target compound’s methoxy group is electron-donating, suggesting divergent bioactivity .
Biological Activity
The compound 2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a derivative of the triazolopyridine class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.47 g/mol. The structure includes a piperidine moiety and a methoxyphenyl group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds within the triazolopyridine class exhibit antibacterial properties . In vitro studies have shown that derivatives can effectively inhibit the growth of various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-methoxyphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
These results suggest moderate to strong antibacterial activity against common pathogens .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . Enzyme inhibition is crucial in the treatment of diseases like Alzheimer's and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.4 |
| Urease | 12.8 |
These findings indicate that the compound possesses significant enzyme inhibitory potential .
Antioxidant Activity
In addition to antimicrobial and enzyme inhibitory effects, this compound has demonstrated antioxidant properties . The ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.
The biological activities of this compound are attributed to its structural features:
- Piperidine Moiety : Known for enhancing lipophilicity and facilitating cellular penetration.
- Triazole Ring : Contributes to binding interactions with biological targets.
- Methoxy Group : Enhances stability and solubility in biological systems.
Molecular docking studies have elucidated the binding interactions with target proteins, indicating favorable interactions with amino acid residues critical for enzymatic activity .
Case Studies
Several studies have explored the therapeutic applications of triazolopyridine derivatives:
- Antimicrobial Efficacy : A study assessed the efficacy of various triazolopyridine derivatives against multi-drug resistant strains of bacteria, highlighting their potential as novel antibiotics.
- Cognitive Enhancement : Research on AChE inhibitors has suggested that compounds like this could aid in cognitive function improvement in neurodegenerative diseases .
- Cancer Therapy : Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridine derivatives like this compound?
- Methodological Answer : A common approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature can induce ring closure, yielding triazolopyridines in ~73% isolated yield after extraction and alumina purification . Alternative methods include palladium-catalyzed coupling of hydrazones, though these may require transition metals and higher costs .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography for unambiguous confirmation of the fused triazole-pyridine core (as demonstrated for related triazolopyridines in structural studies) .
- NMR spectroscopy to verify substituent placement (e.g., piperidine-sulfonyl and 4-methoxyphenyl groups).
- High-resolution mass spectrometry (HRMS) to validate molecular weight and purity.
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting that substituents like sulfonyl groups may enhance cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability for this compound?
- Methodological Answer :
- Solvent screening : Ethanol is cost-effective and aligns with green chemistry principles, but DMF or THF may improve solubility for bulky intermediates .
- Oxidant alternatives : Compare NaOCl with DDQ or MnO₂ for efficiency and environmental impact. NaOCl reduces Cr(VI) toxicity risks .
- Temperature modulation : Elevated temperatures (40–60°C) may accelerate cyclization but risk side reactions.
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability if poor solubility or plasma binding is observed .
- Dose-response reevaluation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for tissue penetration barriers.
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Target identification : Perform affinity chromatography or thermal shift assays to identify protein targets. The piperidine-sulfonyl moiety may interact with kinase ATP-binding pockets .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptors like 5-HT₃ or GABA-A, given structural similarity to known ligands .
- Pathway analysis : Transcriptomic profiling (RNA-seq) on treated cells to map affected signaling pathways (e.g., apoptosis, inflammation) .
Q. How can impurities in the synthesized compound be characterized and minimized?
- Methodological Answer :
- HPLC-MS analysis : Identify impurities such as des-methyl byproducts or incomplete sulfonylation intermediates .
- Purification strategies : Optimize column chromatography (silica vs. reverse-phase) or recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .
- Process controls : Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
